![molecular formula C23H28BrN3O4S2 B2362837 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide CAS No. 864975-95-1](/img/structure/B2362837.png)
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C23H28BrN3O4S2 and its molecular weight is 554.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. Its unique structural features, including a bromine atom and a methoxyethyl group, contribute to its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound has a complex molecular structure characterized by:
- Bromine at position 6 : This halogen substituent is known to enhance biological activity.
- Methoxyethyl group : This functional group may influence solubility and interaction with biological targets.
- Sulfamoyl moiety : Known for its role in enhancing pharmacological properties.
Anticancer Properties
Research indicates that benzothiazole derivatives, including this compound, exhibit significant anticancer activity. Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds with a benzothiazole core have demonstrated cytotoxic effects against human promyelotic leukemia HL-60 cells, with some exhibiting potency greater than standard anticancer agents like doxorubicin .
Table 1: Cytotoxic Activity of Related Compounds
Compound Name | Cell Line Tested | IC50 (µM) | Reference |
---|---|---|---|
Compound A | HL-60 | 5.0 | |
Compound B | MCF-7 | 10.0 | |
This compound | A549 (Lung) | TBD | TBD |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Benzothiazole derivatives are frequently investigated for their ability to inhibit bacterial growth. Preliminary studies indicate that related compounds exhibit moderate to high antibacterial activity against various strains, including resistant bacteria .
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) | Reference |
---|---|---|---|
Compound C | E. coli | 15 | |
Compound D | S. aureus | 20 | |
This compound | TBD | TBD | TBD |
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. The binding affinity to these targets may modulate their activity, leading to therapeutic effects in cancer treatment and antimicrobial action.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding interactions between this compound and potential biological targets. These studies indicate favorable binding energies and interactions with active sites of enzymes involved in cancer progression and bacterial metabolism.
Case Studies
- Cytotoxicity in Cancer Cell Lines : A study evaluated the cytotoxic effects of various benzothiazole derivatives, highlighting that those similar to this compound showed enhanced potency against multiple cancer cell lines, suggesting a promising avenue for drug development .
- Antibacterial Efficacy : In vitro assays demonstrated that related benzothiazole compounds exhibited significant antibacterial activity against resistant strains of bacteria, indicating the potential for developing new antibiotics based on this scaffold .
特性
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(dipropylsulfamoyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28BrN3O4S2/c1-4-12-26(13-5-2)33(29,30)19-9-6-17(7-10-19)22(28)25-23-27(14-15-31-3)20-11-8-18(24)16-21(20)32-23/h6-11,16H,4-5,12-15H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWKBJDWGCOTGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28BrN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。